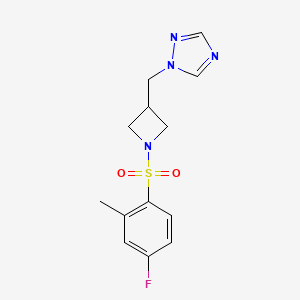

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for chemical modifications and functional studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

Introduction of the sulfonyl group: This step involves sulfonylation of the azetidine intermediate using sulfonyl chlorides in the presence of a base.

Attachment of the triazole ring: The final step involves the formation of the triazole ring through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Biologische Aktivität

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Azetidine ring

- Triazole ring

- Sulfonyl group

Its molecular formula is C18H17FN4O2S with a molecular weight of approximately 372.42 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate amine and halide precursors.

- Introduction of the Sulfonyl Group : This involves sulfonylation of the azetidine intermediate using sulfonyl chlorides.

- Attachment of the Triazole Ring : Formed through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition using azides and alkynes under copper-catalyzed conditions.

Antineoplastic Properties

Research indicates that this compound exhibits significant antineoplastic activity . It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- In vitro studies have shown that this compound can modulate pathways associated with cancer cell survival.

- Specific studies have reported IC50 values indicating its efficacy against different cancer types. For example, compounds derived from triazoles have demonstrated cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within biological systems, potentially involving:

- Binding to receptors or enzymes critical for cellular signaling pathways.

- Modulating gene expression related to cell cycle regulation and apoptosis .

Study on Triazole Derivatives

In a comparative study involving various triazole derivatives, it was found that compounds similar to this compound exhibited comparable antibacterial and antifungal activities against tested organisms. Notably, these compounds also demonstrated anti-inflammatory properties similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Evaluation Against Mycobacterium tuberculosis

Another significant area of research involves evaluating the compound's effectiveness against Mycobacterium tuberculosis. While specific derivatives showed varying levels of activity compared to rifampicin (a standard tuberculosis treatment), some exhibited promising results that warrant further exploration in anti-tubercular drug development .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a complex structure that includes:

- A triazole ring

- An azetidine ring

- A sulfonyl group

These components contribute to its biological activity and versatility for further chemical modifications. Its molecular formula is C18H17FN4O2S with a molecular weight of approximately 372.42 g/mol.

Antineoplastic Properties

Research indicates that this compound exhibits antineoplastic activity , making it a candidate for cancer treatment. It has been investigated for its potential efficacy against various cancer types by modulating pathways associated with cell proliferation and survival.

Imaging Applications

The compound has also been explored for its application in Positron Emission Tomography (PET) imaging. Its ability to bind specific brain receptors enhances its utility in neuroimaging studies.

Antimicrobial and Antifungal Activity

Studies have shown that derivatives of triazole compounds often exhibit significant antimicrobial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole could also possess similar activities .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of triazole derivatives, compounds similar to this compound were shown to inhibit cancer cell growth in vitro. The mechanism was linked to interference with specific signaling pathways involved in tumor proliferation .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of triazole derivatives reported that compounds containing the triazole nucleus exhibited strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the triazole structure could enhance biological activity and reduce toxicity .

Eigenschaften

IUPAC Name |

1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2S/c1-10-4-12(14)2-3-13(10)21(19,20)18-6-11(7-18)5-17-9-15-8-16-17/h2-4,8-9,11H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQFYDVVWKYLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.